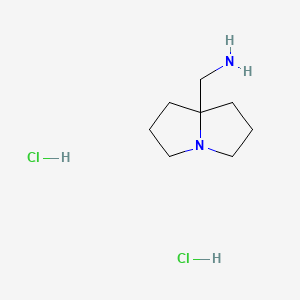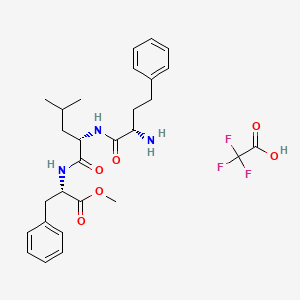![molecular formula C12H18O B579987 9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one CAS No. 18346-78-6](/img/structure/B579987.png)
9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Propan-2-ylidenebicyclo[331]nonan-2-one is a bicyclic ketone compound with the molecular formula C₁₀H₁₆O It is characterized by its unique bicyclo[331]nonane structure, which consists of two fused cyclohexane rings with a ketone functional group at the 2-position and an isopropylidene group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃)
Solvent: Non-polar solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The isopropylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄ in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isopropylidene group can influence the compound’s reactivity and binding affinity to molecular targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A parent hydrocarbon structure without functional groups.
Bicyclo[3.3.1]nonan-9-one: A similar compound with a ketone group at the 9-position.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.
Uniqueness
9-Propan-2-ylidenebicyclo[331]nonan-2-one is unique due to the presence of both the isopropylidene and ketone groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
18346-78-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.275 |
IUPAC Name |
9-propan-2-ylidenebicyclo[3.3.1]nonan-4-one |
InChI |
InChI=1S/C12H18O/c1-8(2)12-9-4-3-5-10(12)11(13)7-6-9/h9-10H,3-7H2,1-2H3 |
InChI Key |
VYSJVCYYKGGXAP-UHFFFAOYSA-N |
SMILES |
CC(=C1C2CCCC1C(=O)CC2)C |
Synonyms |
9-Isopropylidenebicyclo[3.3.1]nonan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)





